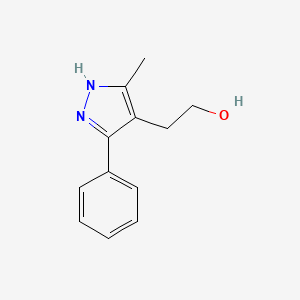

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol

Description

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 5, and an ethanol group at position 4. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemistry, and materials science.

Properties

IUPAC Name |

2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(7-8-15)12(14-13-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNLQQNZZQULHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester, followed by subsequent functionalization of the pyrazole ring. For example, the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethylene oxide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of catalysts, such as sodium acetate, and controlled reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetaldehyde or 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetic acid.

Reduction: Formation of 2-(3-methyl-5-phenyl-1H-dihydropyrazol-4-yl)ethanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pyrazole ring can interact with various proteins, influencing their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

3-methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis.

4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits antioxidant and anticancer activities.

Uniqueness

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group allows for additional functionalization and potential interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-component reactions, which allow for the efficient formation of pyrazole derivatives. The synthetic pathways often utilize starting materials such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which can be reacted with various aldehydes and other reagents to yield target compounds with specific substituents that influence their biological activity .

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied. Key activities include:

Cytotoxicity

The cytotoxic effects of pyrazole derivatives have been evaluated against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibited significant cytotoxicity with IC50 values ranging from 60 nM to over 500 nM depending on the substitution pattern . The compound's ability to induce apoptosis in cancer cells is a notable aspect of its biological profile.

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4a | Gastric Cancer | 60 |

| 4b | Liver Cancer | 428 |

| 6a | Colon Cancer | 890 |

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have shown promising antimicrobial activities. Studies have reported that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 0.22 |

| 5a | E. coli | 0.25 |

Structure-Activity Relationships (SAR)

The structure of pyrazole derivatives significantly influences their biological activity. The presence of specific functional groups and the position of substituents on the pyrazole ring can enhance or diminish their efficacy against cancer cells and pathogens. For example, electron-donating groups at the para position of phenyl rings have been associated with increased cytotoxicity .

Case Studies

- Cytotoxic Evaluation : A study evaluated a series of pyrazole derivatives for their anticancer properties, revealing that compounds with specific substitutions showed selective activity against various cancer types, including liver and breast cancer. The most active derivative exhibited an IC50 value of 120 nM against a broad spectrum of cancer cell lines .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of several pyrazole derivatives, identifying significant inhibition zones against multiple bacterial strains. The study concluded that modifications in the pyrazole structure could lead to enhanced antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.